molecular formula C16H18N2O2S2 B2661532 N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide CAS No. 1208619-43-5

N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide

Cat. No.: B2661532
CAS No.: 1208619-43-5
M. Wt: 334.45
InChI Key: MBVMEYDVGXHZOQ-UHFFFAOYSA-N
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Description

N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is an organic compound that features both a thiophene and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the thiophene and phenyl intermediates, which are then coupled under specific reaction conditions. For instance, the thiophene group can be introduced via a Grignard reaction, followed by a coupling reaction with the phenyl group using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiophene and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene and phenyl groups can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related due to the presence of a thiophene group.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

    Phenylthiourea: Contains a phenyl group and sulfur, similar to the target compound.

Uniqueness

N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is unique due to the combination of its thiophene and phenyl groups, along with the specific positioning of the methylsulfanyl and ethanediamide functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-11(10-12-6-5-9-22-12)17-15(19)16(20)18-13-7-3-4-8-14(13)21-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVMEYDVGXHZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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